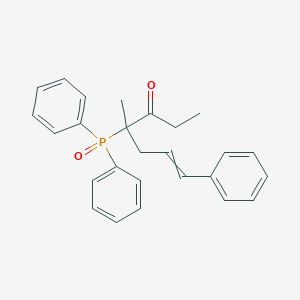![molecular formula C8H19NSi B12538296 3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine CAS No. 676566-46-4](/img/structure/B12538296.png)
3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine is an organosilicon compound characterized by the presence of a silicon atom bonded to a prop-2-en-1-yl group and a propan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine typically involves the reaction of chloromethylsilane with sodium acrylate to form prop-2-en-1-ylmethylsilane. This intermediate is then subjected to dehydrohalogenation and dehydration reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride are employed for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted amines and silanes.
Aplicaciones Científicas De Investigación
3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine involves its interaction with specific molecular targets. The silicon atom can form stable bonds with various functional groups, facilitating the formation of complex structures. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl(prop-2-en-1-yl)silane: Similar structure but lacks the amine group.
3-[(tert-Butyldimethylsilyl)oxy]-propanol: Contains a silyl ether group instead of an amine.
Dimethyl Dipropargylmalonate: Features a different functional group arrangement.
Uniqueness
3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine is unique due to the presence of both a silicon atom and an amine group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and materials science .
Propiedades
Número CAS |
676566-46-4 |
|---|---|
Fórmula molecular |
C8H19NSi |
Peso molecular |
157.33 g/mol |
Nombre IUPAC |
3-[dimethyl(prop-2-enyl)silyl]propan-1-amine |
InChI |
InChI=1S/C8H19NSi/c1-4-7-10(2,3)8-5-6-9/h4H,1,5-9H2,2-3H3 |
Clave InChI |
LYAFPMPOZSXDTQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCN)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


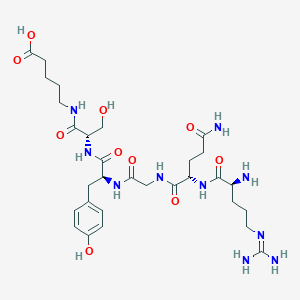

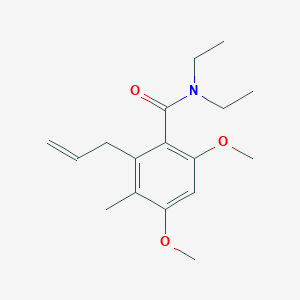
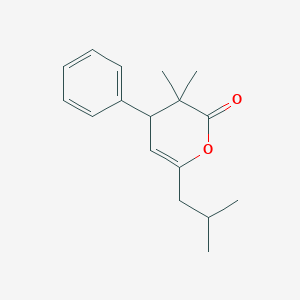
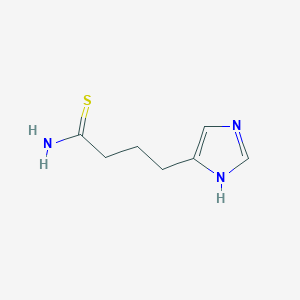
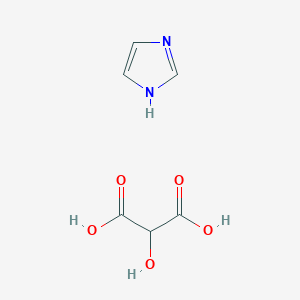
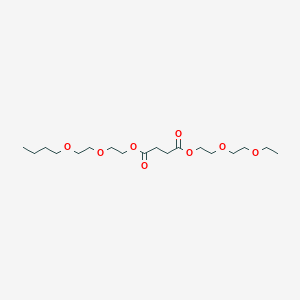
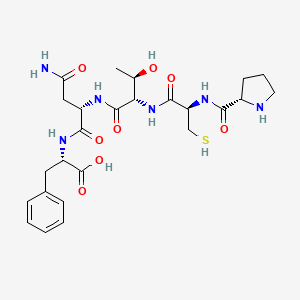
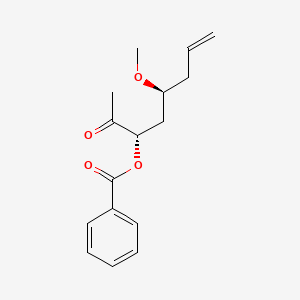
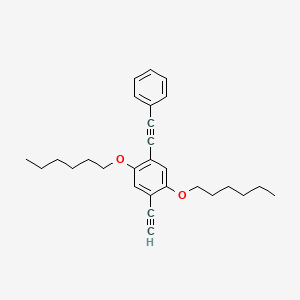
![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)


